molecular formula C17H17N3O4S B5792869 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide

2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide

Número de catálogo B5792869
Peso molecular: 359.4 g/mol
Clave InChI: UKIWRLPBBMYFDP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor used in cancer therapy. It was first synthesized by Bayer Pharmaceuticals in 1999 and was approved by the US FDA in 2005 for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Mecanismo De Acción

The mechanism of action of 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide involves the inhibition of several protein kinases involved in tumor growth and angiogenesis. RAF kinases are a family of serine/threonine protein kinases that play a key role in the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. VEGFR-2 and PDGFR-β are receptor tyrosine kinases that are involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. By inhibiting these protein kinases, 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide blocks tumor growth and angiogenesis, leading to cancer cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide have been extensively studied. The drug has been shown to inhibit the growth of a wide range of cancer cell lines in vitro and in vivo. It has also been shown to reduce tumor size and angiogenesis in animal models of cancer. In clinical trials, 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide has been shown to improve overall survival and progression-free survival in patients with advanced renal cell carcinoma and hepatocellular carcinoma.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide for lab experiments include its well-characterized mechanism of action, its ability to inhibit multiple protein kinases involved in tumor growth and angiogenesis, and its extensive preclinical and clinical data. However, the drug also has some limitations, including its relatively low potency compared to other cancer therapies, its potential for off-target effects, and its limited efficacy in certain types of cancer.

Direcciones Futuras

For research on 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide include investigating its potential use in combination with other cancer therapies, identifying biomarkers that can predict response to the drug, and developing more potent and selective inhibitors of the protein kinases targeted by the drug. Other potential future directions include exploring the use of 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide in other types of cancer, such as lung cancer and melanoma, and investigating its potential use in the treatment of other diseases, such as cardiovascular disease and inflammatory disorders.
Conclusion
2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide is a small molecule inhibitor used in cancer therapy that has been extensively studied in preclinical and clinical trials. The drug inhibits the activity of several protein kinases involved in tumor growth and angiogenesis and has been shown to improve overall survival and progression-free survival in patients with advanced renal cell carcinoma and hepatocellular carcinoma. While the drug has some limitations, it has potential for use in combination with other cancer therapies and in the treatment of other diseases. Future research directions include identifying biomarkers that can predict response to the drug and developing more potent and selective inhibitors of the protein kinases targeted by the drug.

Métodos De Síntesis

The synthesis of 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide involves the reaction of 4-(4-aminophenyl)-2-pyrrolidinone with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-aminobenzamide to form the final product. The synthesis of 2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide has been optimized to achieve high yields and purity.

Aplicaciones Científicas De Investigación

2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. It has been shown to inhibit the activity of several protein kinases involved in tumor growth and angiogenesis, including RAF kinases, VEGFR-2, and PDGFR-β. The drug has also been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

Propiedades

IUPAC Name

2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c18-17(22)14-4-1-2-5-15(14)19-25(23,24)13-9-7-12(8-10-13)20-11-3-6-16(20)21/h1-2,4-5,7-10,19H,3,6,11H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIWRLPBBMYFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.